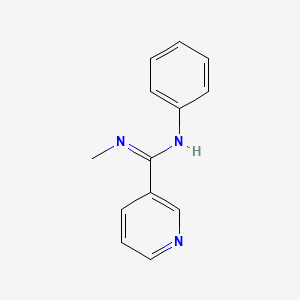

N'-methyl-N-phenyl-3-pyridinecarboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

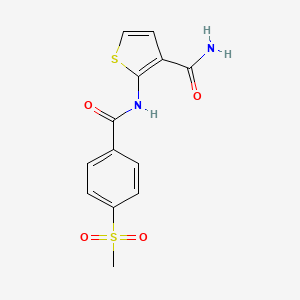

Molecular Structure Analysis

The molecular structure of “N’-methyl-N-phenyl-3-pyridinecarboximidamide” can be inferred from its name. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), attached to a carboximidamide group (a functional group consisting of a carbonyl group (C=O) flanked by an amine group (NH2) and an imine group (NH)). The ‘N-methyl’ and ‘N-phenyl’ parts of the name suggest that the nitrogen atom in the carboximidamide group is bonded to a methyl group (CH3) and a phenyl group (a six-membered carbon ring, C6H5), respectively .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

“N’-methyl-N-phenyl-3-pyridinecarboximidamide” is a pyrrole derivative . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .

Anticancer Research

Pyrrole derivatives have shown significant antiproliferative activities . For instance, N-methyl-substituted pyrazole carboxamide derivatives were found to have antiproliferative activities against the human cervical cancer cell line . This suggests that “N’-methyl-N-phenyl-3-pyridinecarboximidamide” could potentially be used in anticancer research.

Synthesis of Bioactive Heterocycles

“N’-methyl-N-phenyl-3-pyridinecarboximidamide” could be used in the synthesis of bioactive heterocycles . Pyrrole and its derivatives are known to possess a significant set of advantageous properties and can be found in many natural products .

Antipsychotic Research

Pyrrole ring systems are known to have many biological properties such as antipsychotic . Therefore, “N’-methyl-N-phenyl-3-pyridinecarboximidamide” could potentially be used in antipsychotic research.

Antibacterial and Antifungal Research

Pyrrole ring systems are also known for their antibacterial and antifungal properties . This suggests that “N’-methyl-N-phenyl-3-pyridinecarboximidamide” could potentially be used in antibacterial and antifungal research.

Antiprotozoal and Antimalarial Research

Pyrrole ring systems have shown antiprotozoal and antimalarial properties . Therefore, “N’-methyl-N-phenyl-3-pyridinecarboximidamide” could potentially be used in antiprotozoal and antimalarial research.

Wirkmechanismus

Target of Action

The primary targets of N’-methyl-N-phenyl-3-pyridinecarboximidamide are Tyrosine-protein kinase ABL1 in humans and Tyrosine-protein kinase transforming protein Abl in the Abelson murine leukemia virus . These proteins play crucial roles in cell differentiation, division, adhesion, and stress response.

Mode of Action

It is known to interact with its targets, potentially influencing their function and resulting in changes at the cellular level .

Result of Action

Given its targets, it may influence cell differentiation, division, adhesion, and stress response .

Eigenschaften

IUPAC Name |

N'-methyl-N-phenylpyridine-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-14-13(11-6-5-9-15-10-11)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFAUOPXIQMYFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CN=CC=C1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2846389.png)

![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2846390.png)

![3,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2846397.png)

![4-methyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2846399.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2846401.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2846406.png)

![4-[(Propylimino)methyl]benzenol](/img/structure/B2846408.png)